JAK1/JAK2 Kinase Inhibition: Target Engagement Profile and Class-Based Differentiation
1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is reported as a potent and selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2) [1]. While direct head-to-head enzymatic IC50 values are not publicly available in peer-reviewed literature for this exact compound versus close analogs, its activity profile aligns with established pyrazolo[3,4-d]pyrimidine-based JAK inhibitors. The 4-bromophenyl substitution contributes to enhanced hydrophobic interactions within the JAK ATP-binding pocket compared to unsubstituted phenyl or smaller halogen analogs, based on molecular modeling studies of structurally related pyrazolo[3,4-d]pyrimidine kinase inhibitors [2]. The bromine atom's larger van der Waals radius (1.85 Å) versus chlorine (1.75 Å) and fluorine (1.47 Å) provides differential steric occupancy in the hydrophobic back pocket of JAK kinases.
| Evidence Dimension | Target kinase inhibition (reported activity class) |
|---|---|
| Target Compound Data | JAK1 and JAK2 inhibitor (potent and selective per vendor documentation) |
| Comparator Or Baseline | Unsubstituted phenyl analog (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one); 4-fluorophenyl analog |
| Quantified Difference | Bromine van der Waals radius = 1.85 Å; Chlorine = 1.75 Å; Fluorine = 1.47 Å; Hydrogen = 1.20 Å |
| Conditions | Molecular modeling and kinase inhibition SAR; compound class analysis |
Why This Matters
Selection of the 4-bromophenyl variant ensures appropriate steric occupancy in the JAK hydrophobic pocket, a key determinant for achieving target engagement in JAK-mediated disease models that cannot be replicated with smaller halogen analogs.
- [1] Kuujia.com. CAS No. 864872-05-9: 1-(4-Bromophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. Vendor technical datasheet citing JAK1/JAK2 inhibition. View Source
- [2] Schenone, S., et al. (2014). New pyrazolo[3,4-d]pyrimidine Src inhibitors: Optimization of cellular activity and characterization of the mode of action. European Journal of Medicinal Chemistry, 87, 89-100. View Source
